1-Chloroisoquinoline-5-sulfonyl chloride
Overview
Description
1-Chloroisoquinoline-5-sulfonyl chloride is an organic compound with the molecular formula C9H5Cl2NO2S. It is a white crystalline solid at room temperature and is primarily used as a reagent in organic synthesis, particularly in esterification and condensation reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloroisoquinoline-5-sulfonyl chloride can be synthesized by reacting isoquinoline with chlorosulfonic acid. The reaction typically involves the following steps:
- Isoquinoline is dissolved in an inert solvent such as dichloromethane.
- Chlorosulfonic acid is added dropwise to the solution at a controlled temperature, usually around 0°C to 5°C.
- The reaction mixture is stirred for several hours until the reaction is complete.
- The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Chloroisoquinoline-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms, such as amines and alcohols, to form sulfonamide and sulfonate ester derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dichloromethane, tetrahydrofuran.
Catalysts: Triethylamine, pyridine.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures, under an inert atmosphere.
Major Products:
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Ester Derivatives: Formed by reaction with alcohols.
Sulfonate Thioester Derivatives: Formed by reaction with thiols.
Scientific Research Applications
1-Chloroisoquinoline-5-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chloroisoquinoline-5-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives. These reactions typically proceed through a nucleophilic substitution mechanism, where the nucleophile attacks the sulfur atom of the sulfonyl chloride group, displacing the chloride ion. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.
Comparison with Similar Compounds
Isoquinoline-5-sulfonyl chloride: Similar structure but lacks the chlorine atom at the 1-position.
1-Chloroisoquinoline: Similar structure but lacks the sulfonyl chloride group.
Quinoline-5-sulfonyl chloride: Similar structure but with a quinoline ring instead of an isoquinoline ring.
Uniqueness: 1-Chloroisoquinoline-5-sulfonyl chloride is unique due to the presence of both the chlorine atom at the 1-position and the sulfonyl chloride group at the 5-position. This combination of functional groups imparts distinct reactivity and allows for the formation of a wide range of derivatives through nucleophilic substitution and condensation reactions .
Properties
IUPAC Name |
1-chloroisoquinoline-5-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO2S/c10-9-7-2-1-3-8(15(11,13)14)6(7)4-5-12-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFGPNHTRJDGQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2Cl)C(=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621072 | |
Record name | 1-Chloroisoquinoline-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141519-77-9 | |
Record name | 1-Chloroisoquinoline-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloroisoquinoline-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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